molecular formula C7H9N3O2 B112800 Ethyl 2-aminopyrimidine-5-carboxylate CAS No. 57401-76-0

Ethyl 2-aminopyrimidine-5-carboxylate

Cat. No.: B112800
CAS No.: 57401-76-0
M. Wt: 167.17 g/mol
InChI Key: GCGQBUJYXVSZBS-UHFFFAOYSA-N
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Description

Ethyl 2-aminopyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C7H9N3O2. It is a white crystalline powder that is almost insoluble in water but can dissolve in organic solvents such as ethanol and dichloromethane . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Ethyl 2-aminopyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Ethyl 2-aminopyrimidine-5-carboxylate are not mentioned in the search results, the compound and its derivatives have potential for further exploration due to their biological activities . The findings from these studies may guide the rational design of pharmacological tool compounds for future drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 2-aminopyrimidine-5-carboxylate involves the reaction of 2-aminopyrimidine with ethyl acetate and dimethylformamide . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminopyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Ethyl 2-aminopyrimidine-5-carboxylate can be compared with other similar compounds such as:

  • Ethyl 2-chloropyrimidine-5-carboxylate
  • Ethyl 2-methylpyrimidine-5-carboxylate
  • Ethyl 4-methylpyrimidine-5-carboxylate

These compounds share a similar pyrimidine core structure but differ in their substituents, which can lead to variations in their chemical properties and applications. This compound is unique due to its amino group, which imparts specific reactivity and potential biological activities .

Properties

IUPAC Name

ethyl 2-aminopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-6(11)5-3-9-7(8)10-4-5/h3-4H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGQBUJYXVSZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304357
Record name ethyl 2-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57401-76-0
Record name 57401-76-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-aminopyrimidine-5-carboxylate
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Synthesis routes and methods

Procedure details

Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (2.15 g, 9.34 mmol) was dissolved in acetonitrile (11.7 ml), and, with stirring at room temperature, aqueous 32% ammonium hydroxide (11.36 ml, 93 mmol) was added drop wise. A white suspension was obtained after few seconds. Acetonitrile was evaporated and the aqueous suspension was filtered on a buckner funnel. The obtained solid was washed with water (20 ml) and dried affording ethyl 2-aminopyrimidine-5-carboxylate as a white solid (1.192 g, 7.13 mmol, 76% yield, MS/ESI+ 168.1 [MH]+).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
solvent
Reaction Step One
Quantity
11.36 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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